molecular formula C20H20F3N3OS B2680057 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034301-06-7

1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2680057
CAS No.: 2034301-06-7
M. Wt: 407.46
InChI Key: GGPRIZWEDIUYHH-UHFFFAOYSA-N
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Description

This urea derivative features a benzo[b]thiophen-3-yl group attached to a dimethylaminoethyl chain and a 2-(trifluoromethyl)phenyl substituent. Its structure combines electron-rich aromatic systems (benzo[b]thiophene) with a trifluoromethyl group, which enhances metabolic stability and lipophilicity. The dimethylaminoethyl moiety may improve solubility and modulate interactions with biological targets such as kinases or G protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3OS/c1-26(2)17(14-12-28-18-10-6-3-7-13(14)18)11-24-19(27)25-16-9-5-4-8-15(16)20(21,22)23/h3-10,12,17H,11H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPRIZWEDIUYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of benzo[b]thiophene derivatives. One common approach is to react benzo[b]thiophene-3-yl with appropriate reagents to introduce the dimethylaminoethyl group. Subsequent reactions involve the introduction of the trifluoromethylphenyl group to form the final urea structure. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment. Continuous flow reactors and automated systems can be employed to optimize the synthesis process, ensuring consistent quality and efficiency. Purification techniques such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic properties, including potential use as a drug candidate.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Urea/Thiourea Derivatives

Compound Name Key Substituents Heterocycle Presence Electron-Withdrawing Groups Reference
Target Compound Benzo[b]thiophen-3-yl, 2-(trifluoromethyl)phenyl Benzo[b]thiophene CF3 -
M64/M64HCl (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea) Pyridin-4-yl, morpholino, 5-(trifluoromethyl)phenyl Pyridine, morpholine CF3
3b (4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide) Thiophen-3-yl, 3-(trifluoromethyl)phenyl, piperazine Thiophene, piperazine CF3
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea 3,5-Bis(trifluoromethyl)phenyl, cyclohexyl-dimethylamino None CF3 (×2)
A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea) Isoquinolin-5-yl, 4-(trifluoromethyl)benzyl Isoquinoline CF3

Key Observations :

  • The trifluoromethyl group is a common feature across analogs, contributing to metabolic resistance and target affinity .
  • Thiourea derivatives (e.g., ) exhibit altered hydrogen-bonding capacity compared to urea-based compounds, which may affect target selectivity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility Profile Salt Form
Target Compound ~435 ~3.5 Moderate (lipophilic backbone) Free base
M64HCl 494.4 ~2.8 High (hydrochloride salt enhances H2O solubility) Hydrochloride salt
3b ~540 ~4.1 Low (piperazine may improve at acidic pH) Free base
A-425619 ~375 ~3.0 Moderate (polar isoquinoline moiety) Free base

Key Observations :

  • The target compound’s free base form may limit aqueous solubility compared to salt forms like M64HCl, which is explicitly formulated for enhanced bioavailability .
  • Piperazine-containing analogs (e.g., 3b) exhibit pH-dependent solubility due to the basic nitrogen in piperazine .

Key Observations :

  • FAK activators like M64HCl highlight the role of urea derivatives in kinase signaling pathways, though structural differences (e.g., benzo[b]thiophene vs. pyridine) may redirect target specificity .

Biological Activity

1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, with the CAS number 2034310-88-6, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following components:

  • Benzo[b]thiophene moiety : This aromatic structure contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Dimethylaminoethyl side chain : This functional group may enhance solubility and bioavailability.
  • Trifluoromethylphenyl urea : The presence of the trifluoromethyl group is known to influence biological activity through electronic effects.

Molecular Formula : C20H23N3OS
Molecular Weight : 353.5 g/mol

Biological Activity Overview

Research indicates that compounds similar to 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea exhibit a broad spectrum of biological activities, including:

  • Antimicrobial : Some derivatives have shown significant antibacterial and antifungal properties.
  • Anticancer : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines.
  • Anti-inflammatory : Certain compounds in this class have demonstrated immunosuppressive effects.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often act as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Modulation : The interaction with specific receptors may lead to altered signaling pathways, influencing cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives demonstrate antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

A study evaluated the antiproliferative effects of various benzothiophene derivatives on human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The results indicated that compounds with structural similarities to 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea exhibited moderate to high inhibitory activities, suggesting potential for further development as anticancer agents .

Antimicrobial Effects

Research on thioether and urea derivatives has shown promising antibacterial activity against a range of pathogens. For instance, minimal inhibitory concentrations (MICs) were reported at levels as low as 50 μg/mL for certain derivatives, indicating strong antimicrobial potential .

Structure-Activity Relationship (SAR)

The SAR studies highlighted that modifications in the aromatic substituents significantly affect biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl enhances potency against specific targets .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerModerate antiproliferative activity
AntimicrobialMICs as low as 50 μg/mL
Anti-inflammatoryPotential immunosuppressive effects
AntioxidantROS scavenging ability

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